4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in certain brain regions, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and increase locomotor activity. It has also been shown to have neuroprotective effects in certain brain regions.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This makes it a useful tool for studying the function of these systems in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One direction is to further investigate its mechanism of action and how it affects neurotransmitter systems in the brain. Another direction is to explore its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Additionally, it could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, it could be studied for its potential use in neuroprotection and neuroregeneration.
Synthesis Methods
The synthesis of 4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 2-(trifluoromethyl)pyridine-4-amine and 1-(2-bromoethyl)-4-phenylpiperazine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere. The product is obtained in good yield and purity after purification using column chromatography.
Scientific Research Applications
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
4-(2-phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)16-12-15(6-8-22-16)24-11-10-23(13-17(24)25)9-7-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBRKPRVUZLMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CCC2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
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